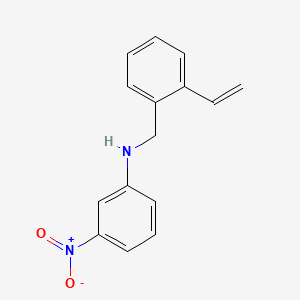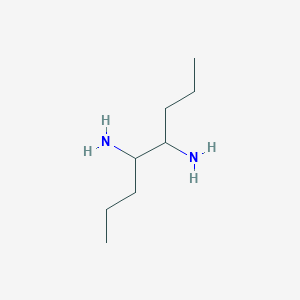
4,5-Octanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Octanediamine is an organic compound belonging to the class of aliphatic diamines It is characterized by the presence of two amino groups attached to the fourth and fifth carbon atoms of an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Octanediamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of suberonitrile. This reaction is typically carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is conducted in the liquid phase and can be performed continuously or batchwise.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the catalytic hydrogenation of suberonitrile, utilizing fixed-bed reactors where the catalyst is arranged in a shaft, tube, or tube bundle configuration .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Octanediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction typically results in the formation of primary amines.
Substitution: Substitution reactions can yield various derivatives, including N-alkylated or N-acylated products.
Applications De Recherche Scientifique
4,5-Octanediamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Octanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and interact with other molecules through its amino groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions .
Comparaison Avec Des Composés Similaires
1,8-Octanediamine:
4-(Aminomethyl)octane-1,8-diamine: This compound features an additional aminomethyl group at the fourth carbon position.
Uniqueness of 4,5-Octanediamine: this compound is unique due to the specific positioning of its amino groups on the fourth and fifth carbon atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to other diamines, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
44897-63-4 |
|---|---|
Formule moléculaire |
C8H20N2 |
Poids moléculaire |
144.26 g/mol |
Nom IUPAC |
octane-4,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
Clé InChI |
NHOGRGYHBHZMIL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CCC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



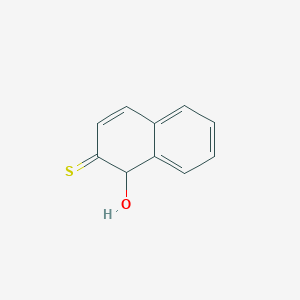
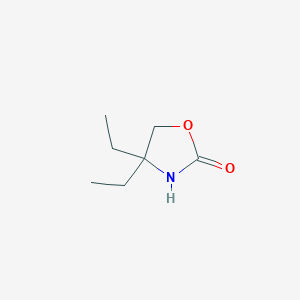

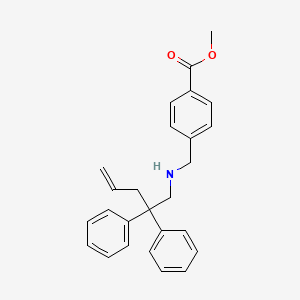
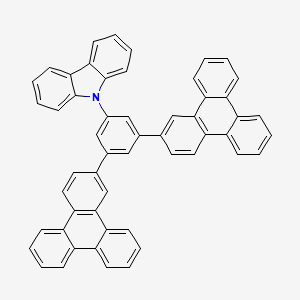
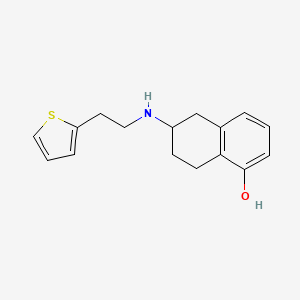
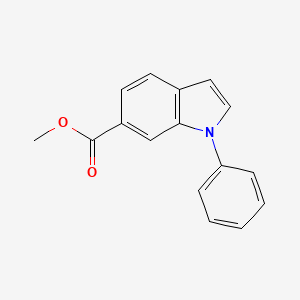
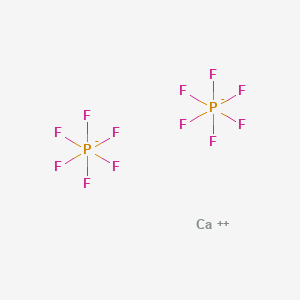
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
![4-Acetyl-2-[(4-methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14132990.png)

